molecular formula C23H18N4O2 B12452914 5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12452914
M. Wt: 382.4 g/mol
InChI Key: FJISGXWBKVGXLR-UHFFFAOYSA-N
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Description

5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a phthalazinone core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-hydroxyphthalazin-1-one under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-[(9-ethylcarbazol-3-yl)methylidene]amino]-4-hydroxy-2H-phthalazin-1-one stands out due to its combined carbazole and phthalazinone moieties, which confer unique chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-[(9-ethylcarbazol-3-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C23H18N4O2/c1-2-27-19-9-4-3-6-15(19)17-12-14(10-11-20(17)27)13-24-18-8-5-7-16-21(18)23(29)26-25-22(16)28/h3-13H,2H2,1H3,(H,25,28)(H,26,29)

InChI Key

FJISGXWBKVGXLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC4=C3C(=O)NNC4=O)C5=CC=CC=C51

Origin of Product

United States

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